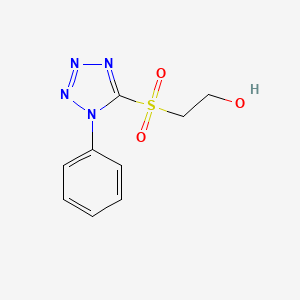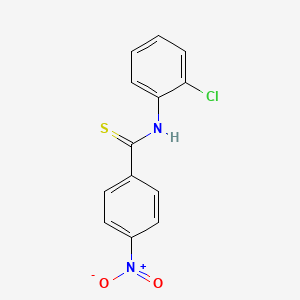
1,5-Dibutoxynaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dibutoxynaphthalene: is an organic compound with the molecular formula C18H24O2 and a molecular weight of 272.38 g/mol It is a derivative of naphthalene, where two butoxy groups are attached to the 1 and 5 positions of the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
1,5-Dibutoxynaphthalene can be synthesized through the Williamson ether synthesis . This method involves the reaction of 1,5-dihydroxynaphthalene with butyl bromide in the presence of a strong base such as sodium hydroxide . The reaction typically proceeds under reflux conditions to ensure complete conversion .
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale Williamson ether synthesis. This would require careful control of reaction conditions to maximize yield and purity, as well as efficient separation and purification processes to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
1,5-Dibutoxynaphthalene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of more saturated derivatives.
Substitution: The butoxy groups can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or can be used.
Substitution: Halogenating agents like or can facilitate substitution reactions.
Major Products Formed:
Oxidation: Products may include or .
Reduction: Products may include .
Substitution: Products may include or .
Aplicaciones Científicas De Investigación
1,5-Dibutoxynaphthalene has several applications in scientific research:
Biology: Its derivatives may be explored for potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may investigate its potential as a pharmaceutical intermediate.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,5-dibutoxynaphthalene depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. Its butoxy groups can participate in hydrogen bonding and other interactions, influencing its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
1,5-Dihydroxynaphthalene: This compound has hydroxyl groups instead of butoxy groups and is used in the synthesis of dyes and pigments.
2,3-Dibutoxynaphthalene: This isomer has butoxy groups at the 2 and 3 positions and may have different chemical properties and applications.
1,5-Dichloronaphthalene: This compound has chlorine atoms instead of butoxy groups and is used in the production of pesticides and other chemicals.
Uniqueness:
1,5-Dibutoxynaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its butoxy groups make it more hydrophobic and influence its solubility and interactions with other molecules, making it valuable in various chemical and industrial applications.
Propiedades
Número CAS |
295806-76-7 |
|---|---|
Fórmula molecular |
C18H24O2 |
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
1,5-dibutoxynaphthalene |
InChI |
InChI=1S/C18H24O2/c1-3-5-13-19-17-11-7-10-16-15(17)9-8-12-18(16)20-14-6-4-2/h7-12H,3-6,13-14H2,1-2H3 |
Clave InChI |
RXHSATZVJJFNHD-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=CC2=C1C=CC=C2OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl [(2S)-1-oxo-4-phenylbutan-2-yl]carbamate](/img/structure/B14239630.png)
![5-[4-(Methylamino)pent-1-en-1-yl]pyridin-3-amine](/img/structure/B14239632.png)

![N-{4-[2-(1-Acetylpiperidin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14239636.png)



![2-{[(Furan-2-yl)methyl]sulfanyl}-1,4-dihydropyrazine](/img/structure/B14239658.png)
![Methanesulfonamide, N-[3-(diethylamino)phenyl]-1,1,1-trifluoro-](/img/structure/B14239664.png)
![1,8,12,15-tetrazatetracyclo[7.6.0.02,7.010,14]pentadeca-2,4,6,8,10,12,14-heptaene](/img/structure/B14239665.png)
![[(Diphenylstannanediyl)bis(sulfanediyl-2,1-phenylene)]bis(diphenylphosphane)](/img/structure/B14239669.png)

![2-Propanethiol, 1-[(3-aminopropyl)amino]-2-methyl-](/img/structure/B14239678.png)

